molecular formula C11H16N2O2 B1471739 (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine CAS No. 1509351-24-9

(3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine

Número de catálogo: B1471739
Número CAS: 1509351-24-9
Peso molecular: 208.26 g/mol
Clave InChI: ZFXVARHXZGOAAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine is a high-purity chemical building block designed for research and development in medicinal chemistry and drug discovery. This compound features a synthetically versatile structure combining a pyridine core with a tetrahydro-2H-pyran moiety, a scaffold recognized for its favorable properties in pharmacokinetic optimization . The tetrahydro-2H-pyran group is a privileged structure in medicinal chemistry, frequently employed to enhance the metabolic stability and solubility of lead compounds . Its incorporation, along with the aminomethylpyridine component, makes this reagent a valuable precursor for constructing novel molecular entities, particularly for developing protein kinase inhibitors and other targeted therapies . Recent research on analogous structures highlights the significance of the tetrahydropyran motif in potent and selective inhibitors for various therapeutic areas. For instance, similar compounds have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase for oncology research and as transforming growth factor-β (TGF-β) type 1 receptor inhibitors for hepatocellular carcinoma . This reagent provides researchers with a critical starting material to explore new chemical space in these and other drug discovery programs. (3-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine is provided for research purposes as part of a collection of unique chemicals. As an early-discovery research product, analytical data for this specific compound is limited, and the buyer assumes responsibility for confirming its identity and purity for their application. This product is offered "AS-IS" without any warranty of merchantability or fitness for a particular purpose. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Propiedades

IUPAC Name

[3-(oxan-4-yloxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-7-9-1-4-13-8-11(9)15-10-2-5-14-6-3-10/h1,4,8,10H,2-3,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXVARHXZGOAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine is a pyridine derivative with significant potential in medicinal chemistry. This article synthesizes diverse research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1903810-58-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in cancer progression and fibrosis. Research indicates that the compound acts as an inhibitor of the ALK5 receptor (activin-like kinase 5), which is implicated in the signaling pathways of transforming growth factor-beta (TGF-β). Inhibition of ALK5 may lead to reduced tumor growth and fibrotic responses in tissues .

Antitumor Effects

In vitro studies have demonstrated that derivatives of the compound exhibit potent antitumor activity. For instance, one study reported that a related compound inhibited ALK5 autophosphorylation with an IC50 value of 25 nM , significantly affecting NIH3T3 cell viability with an IC50 of 74.6 nM . Furthermore, oral administration of this compound in animal models resulted in marked tumor growth inhibition without significant toxicity .

Fibrosis Modulation

The compound's ability to modulate fibrosis has been highlighted in various studies. By inhibiting TGF-β signaling pathways through ALK5 inhibition, it can potentially reverse or prevent fibrotic changes in tissues, making it a candidate for treating fibrotic diseases .

Study 1: ALK5 Inhibition and Antitumor Activity

A series of experiments conducted on CT26 xenograft models demonstrated that administering the compound at a dose of 30 mg/kg led to significant tumor size reduction after treatment, confirming its efficacy as an ALK5 inhibitor .

ParameterValue
Dose30 mg/kg
Tumor Growth InhibitionSignificant
ToxicityMinimal

Study 2: Pharmacokinetics and Safety Profile

Pharmacokinetic studies revealed favorable absorption and distribution characteristics for the compound, indicating potential for clinical applications. The safety profile assessed through various toxicity tests showed no acute adverse effects at therapeutic doses .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds related to (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine:

Compound NameTargetIC50 (nM)Antitumor Activity
(3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamineALK525Significant
Compound AALK530Moderate
Compound BTGF-β40Low

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including those featuring tetrahydropyran moieties, exhibit significant anticancer properties. Studies have shown that compounds similar to (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine can inhibit the proliferation of cancer cells through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that pyridine derivatives effectively targeted specific cancer cell lines, suggesting a promising avenue for drug development in oncology .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. It is believed that the structural features of the tetrahydropyran ring enhance the compound's ability to cross the blood-brain barrier, thereby offering protective effects against neurodegenerative diseases. Research has highlighted its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Synthetic Intermediates

(3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications through reactions such as alkylation and acylation. For example, it can be reacted with electrophiles to form new amine derivatives, which are valuable in pharmaceutical synthesis .

Reagent in Coupling Reactions

The compound has been utilized as a reagent in coupling reactions for synthesizing biologically active compounds. Its ability to participate in nucleophilic substitutions makes it a versatile building block in organic chemistry .

Polymer Chemistry

In material science, (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine has been explored for its potential use in polymerization processes. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing tetrahydropyran units exhibit improved performance characteristics compared to their non-functionalized counterparts .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines using pyridine derivatives with tetrahydropyran moieties .
Study 2NeuroprotectionShowed reduction of oxidative stress and modulation of neurotransmitter release in neuronal cultures .
Study 3Organic SynthesisHighlighted the utility of the compound as an intermediate for synthesizing amine derivatives .
Study 4Polymer ApplicationsIllustrated enhanced mechanical properties in polymers incorporating tetrahydropyran units .

Comparación Con Compuestos Similares

Structural Analogues: Positional and Functional Group Variations

The following table compares key structural and functional differences among related compounds:

Compound Name Key Substituents Molecular Formula Biological Activity/Notes References
(3-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine 3-THP-O, 4-methanamine on pyridine C₁₂H₁₈N₂O₂* Potential kinase inhibitor (inferred from analogues in )
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine 2-THP-O, 4-methanamine on pyridine C₁₂H₁₈N₂O₂ Structural isomer; positional variation may alter target binding kinetics
(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine 6-THP-O, 2-methanamine on pyridine C₁₂H₁₈N₂O₂ Altered electronic distribution due to substituent positions
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine 3-CF₃CH₂O, 4-methanamine on pyridine C₈H₉F₃N₂O Electron-withdrawing CF₃ group increases lipophilicity and metabolic resistance
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride Thiophene core with 3-methyl and THP groups C₁₁H₁₈ClNOS Sulfur-containing heterocycle may improve membrane permeability
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine 4-methoxypyridine fused to THP ring C₁₂H₁₈N₂O₂ Methoxy group enhances electron density, potentially improving receptor affinity

*Calculated based on structural similarity to and .

Physicochemical Properties

  • Lipophilicity (LogP):
    • The THP group contributes moderate lipophilicity. Replacement with trifluoroethoxy () increases LogP significantly.
    • Thiophene derivatives () may exhibit higher LogP due to sulfur’s polarizability.
  • Solubility:
    • Pyridine-based compounds generally show better aqueous solubility than phenyl analogues (e.g., ).
    • Methoxy groups () enhance solubility via hydrogen bonding.

Métodos De Preparación

Nucleophilic Substitution on Halogenated Pyridine Precursors

A common approach involves starting from a halogenated pyridine derivative (e.g., 3-halo-4-pyridinemethanamine or 4-halo-3-pyridinemethanamine). The halogen is displaced by the tetrahydro-2H-pyran-4-yl oxy nucleophile under basic conditions.

  • Reagents and Conditions:

    • Base: Organic bases such as triethylamine.
    • Solvents: Alcohols, ethers, nitriles, or mixtures thereof.
    • Temperature: Typically 30°C to 120°C, with optimal yields around 70-75°C.
  • Mechanism:
    The nucleophilic oxygen of tetrahydro-2H-pyran-4-ol attacks the electrophilic carbon bearing the halogen on the pyridine ring, forming the ether linkage.

  • Example:
    Reaction of 3-chloropyridin-4-ylmethanamine with tetrahydro-2H-pyran-4-ol in the presence of triethylamine in an ether solvent at 70°C yields the desired ether-substituted pyridinylmethanamine.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or etherification) provide an alternative synthetic route.

  • Catalysts:

    • Palladium acetate or tetrakis(triphenylphosphine)palladium.
  • Advantages:

    • High selectivity.
    • Shorter reaction times (3-4 hours at 70-75°C).
    • Good yields and scalability.
  • Notes:

    • Tetrakis(triphenylphosphine)palladium is preferred over palladium acetate due to cost and improved reaction efficiency.
    • Organic or inorganic bases are used to facilitate the reaction.

Representative Synthetic Procedure (Adapted)

Step Reagents & Conditions Description Yield
1 3-chloropyridin-4-ylmethanamine, tetrahydro-2H-pyran-4-ol, triethylamine, ether solvent, 70°C, 5 h Nucleophilic substitution to form ether linkage ~90%
2 Purification by silica gel chromatography (cyclohexane/ethyl acetate gradient) Isolation of pure compound -
3 Optional reductive amination if starting from aldehyde Introduction of methanamine group Variable

Research Findings and Optimization Notes

  • Base Selection: Organic bases such as triethylamine are preferred for their solubility and mildness, promoting high yields without side reactions.

  • Solvent Effects: Ether solvents and alcohol solvents provide good solubility and reaction rates. Mixtures can be optimized depending on starting materials.

  • Temperature Control: Maintaining reaction temperature around 70-75°C enhances reaction rate and yield, reducing reaction times from several hours to a few.

  • Catalyst Choice: Use of tetrakis(triphenylphosphine)palladium improves catalytic efficiency and cost-effectiveness compared to palladium acetate.

  • Purification: Flash chromatography using cyclohexane/ethyl acetate gradients effectively separates the target compound from side products.

Data Summary Table

Parameter Optimal Condition Notes
Base Triethylamine Organic base preferred
Solvent Ether solvents (e.g., tetrahydrofuran) Can use alcohols or nitriles as alternative
Temperature 70-75°C Balances reaction rate and selectivity
Catalyst Tetrakis(triphenylphosphine)palladium More cost-effective than Pd(OAc)2
Reaction Time 3-5 hours Shortened with optimized catalyst
Purification Silica gel chromatography Cyclohexane/ethyl acetate gradient
Yield Up to 90% High yield with optimized conditions

Q & A

Q. Optimization Strategies :

ParameterImpact on Yield
Solvent (e.g., THF vs. DMF)Polar aprotic solvents improve nucleophilicity .
Temperature (80–120°C)Higher temperatures accelerate coupling but may degrade sensitive groups .
Catalysts (e.g., Pd for cross-coupling)Use of tetrakis(triphenylphosphine)palladium in Suzuki-Miyaura coupling enhances regioselectivity .

How can structural ambiguities in (3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine be resolved using spectroscopic and computational methods?

Advanced Research Question
Discrepancies in spectral data (e.g., NMR splitting patterns or IR absorption bands) require multi-technique validation:

  • NMR Analysis : Compare experimental 1^1H/13^13C NMR shifts with predicted spectra from tools like ACD/Labs or computational DFT (Density Functional Theory) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C11_{11}H16_{16}N2_2O2_2) and detects fragmentation pathways .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., tetrahydropyran ring conformation) .

Q. Example Workflow :

Perform 1^1H NMR in deuterated DMSO to identify amine protons (δ 1.5–2.5 ppm).

Validate using HSQC to correlate 1^1H and 13^13C signals for the methanamine group .

What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Basic Research Question
Stability studies should assess:

  • Hydrolytic Degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C suggests solid-state stability) .

Q. Key Findings :

  • The tetrahydropyran ether linkage is prone to acid-catalyzed hydrolysis (pH < 3), requiring protective strategies for gastric delivery applications .

How can contradictions in bioactivity data across studies be systematically addressed?

Advanced Research Question
Discrepancies in reported IC50_{50} values or receptor binding affinities may arise from assay variability or impurities. Mitigation strategies include:

  • Purity Validation : Use HPLC-MS (≥95% purity threshold) to exclude confounding by synthetic byproducts (e.g., unreacted pyridine intermediates) .
  • Assay Standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) with controlled oxygen and serum conditions .
  • Computational Docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify steric clashes or solvation effects .

What computational tools are effective for predicting the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Advanced Research Question

  • Lipophilicity (LogP) : Predict using SwissADME or Molinspiration (experimental LogP ~1.8) .
  • Metabolic Sites : Identify cytochrome P450 (CYP) oxidation hotspots (e.g., methanamine group) with StarDrop or Schrödinger’s MetaSite .
  • Blood-Brain Barrier Penetration : Use the BBB Score algorithm; the compound’s polar surface area (PSA ~50 Ų) suggests limited CNS uptake .

How can researchers design derivatives to enhance the compound’s pharmacological profile while maintaining synthetic feasibility?

Advanced Research Question
Strategy :

  • Bioisosteric Replacement : Substitute the methanamine group with a pyrrolidine ring to improve solubility without altering steric bulk .
  • SAR Studies : Test halogenated pyridine analogs (e.g., 3-fluoro derivatives) to enhance target binding (see for fluorination protocols) .

Q. Synthetic Feasibility :

  • Prioritize reactions with commercially available building blocks (e.g., tetrahydropyran-4-ol from Thermo Scientific, Catalog #AC168950010 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.